molecular formula C14H8Cl2N2O2 B8041170 6-Chloro-3-(4-chloroanilino)-1,4-benzoxazin-2-one

6-Chloro-3-(4-chloroanilino)-1,4-benzoxazin-2-one

Cat. No.: B8041170
M. Wt: 307.1 g/mol
InChI Key: HCJXIUWEXFEUSD-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-chloroanilino)-1,4-benzoxazin-2-one is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the benzoxazinone family, characterized by a benzene ring fused to an oxazine ring

Properties

IUPAC Name

6-chloro-3-(4-chloroanilino)-1,4-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-1-4-10(5-2-8)17-13-14(19)20-12-6-3-9(16)7-11(12)18-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJXIUWEXFEUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(C=CC(=C3)Cl)OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chloroanilino)-1,4-benzoxazin-2-one typically involves the reaction of 4-chloroaniline with 6-chloro-1,4-benzoxazin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 100-120°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-chloroanilino)-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

    Substitution Products: Various substituted benzoxazinones.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Coupling Products: Complex aromatic compounds.

Scientific Research Applications

6-Chloro-3-(4-chloroanilino)-1,4-benzoxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chloroanilino)-1,4-benzoxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroanilino groups enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(4-bromoanilino)-1,4-benzoxazin-2-one
  • 6-Chloro-3-(4-fluoroanilino)-1,4-benzoxazin-2-one
  • 6-Chloro-3-(4-methoxyanilino)-1,4-benzoxazin-2-one

Uniqueness

6-Chloro-3-(4-chloroanilino)-1,4-benzoxazin-2-one is unique due to the presence of two chloro groups, which enhance its reactivity and potential applications. Compared to its analogs with different substituents, this compound exhibits distinct chemical and biological properties, making it valuable for specific research and industrial applications.

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